tert-butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a carbamate group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate typically involves multiple steps, starting from commercially available precursorsThe final step often includes the deprotection of the carbamate group under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate involves its interaction with specific molecular targets. The difluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity
Properties
CAS No. |
1803603-94-2 |
---|---|
Molecular Formula |
C15H20F2N2O3 |
Molecular Weight |
314.3 |
Purity |
95 |
Origin of Product |
United States |
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